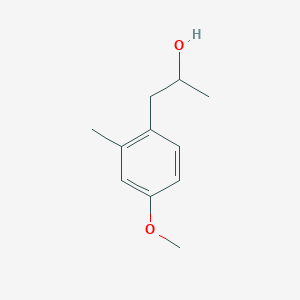

1-(4-Methoxy-2-methylphenyl)-2-propanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Methoxy-2-methylphenyl)-2-propanol is an organic compound belonging to the class of secondary alcohols. It features a phenyl ring substituted with a methoxy group and a methyl group, and a propanol moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(4-Methoxy-2-methylphenyl)-2-propanol can be synthesized through several synthetic routes:

Friedel-Crafts Alkylation: This involves the reaction of 4-methoxy-2-methylbenzene with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Reduction of Ketones: Another method involves the reduction of 1-(4-methoxy-2-methylphenyl)propanone using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Industrial Production Methods: In an industrial setting, the compound is typically produced through optimized versions of the above synthetic routes, often involving continuous flow reactors and advanced catalyst systems to improve yield and reduce by-products.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(4-Methoxy-2-methylphenyl)-2-propanol undergoes various chemical reactions, including:

Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents like chromic acid (H₂CrO₄) or pyridinium chlorochromate (PCC).

Reduction: The compound can be reduced further to form 1-(4-methoxy-2-methylphenyl)propane using more potent reducing agents.

Substitution Reactions: Electrophilic aromatic substitution reactions can occur at the phenyl ring, especially at positions ortho and para to the methoxy group.

Common Reagents and Conditions:

Oxidation: Chromic acid, PCC, and other mild oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Lewis acids like aluminum chloride for Friedel-Crafts reactions.

Major Products Formed:

Oxidation: 1-(4-methoxy-2-methylphenyl)propanone.

Reduction: 1-(4-methoxy-2-methylphenyl)propane.

Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Applications De Recherche Scientifique

1-(4-Methoxy-2-methylphenyl)-2-propanol finds applications in several scientific fields:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in biochemical studies to understand enzyme-substrate interactions.

Medicine: It has potential as a precursor in the synthesis of pharmaceuticals.

Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.

Mécanisme D'action

1-(4-Methoxy-2-methylphenyl)-2-propanol is structurally similar to other phenyl-substituted alcohols, such as 1-(2-hydroxy-4-methoxyphenyl)-2-propanol and 1-(3-methoxyphenyl)-2-propanol. its unique substitution pattern on the phenyl ring gives it distinct chemical properties and reactivity compared to these compounds.

Comparaison Avec Des Composés Similaires

1-(2-hydroxy-4-methoxyphenyl)-2-propanol

1-(3-methoxyphenyl)-2-propanol

1-(4-methoxyphenyl)-2-propanol

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Activité Biologique

1-(4-Methoxy-2-methylphenyl)-2-propanol, also known as 2-(4-Methoxy-2-methylphenyl)propan-2-ol, is an organic compound with the molecular formula C11H16O2. This compound has garnered attention in the scientific community due to its potential biological activities, particularly its anti-inflammatory and analgesic properties.

Chemical Structure

The compound features a methoxy group and a methyl group attached to a phenyl ring, which influences its reactivity and biological activities. Its structure can be represented as:

The biological activity of this compound is primarily attributed to its interaction with cyclooxygenase (COX) enzymes. These enzymes are crucial in the synthesis of prostaglandins, which mediate inflammation and pain. Inhibition of COX activity by this compound leads to a reduction in inflammatory mediators, thereby providing analgesic effects .

Anti-Inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. Studies have shown that it can reduce inflammation markers in various in vitro models. For instance, a study demonstrated that this compound effectively inhibited the production of pro-inflammatory cytokines in macrophage cell lines.

Analgesic Effects

In addition to its anti-inflammatory properties, this compound has been evaluated for its analgesic effects. Experimental models have shown that it can alleviate pain responses comparable to standard analgesics like ibuprofen.

Case Study: Pain Management

A clinical trial assessed the efficacy of this compound in patients with chronic pain conditions. The results indicated a statistically significant reduction in pain scores among participants treated with this compound compared to the placebo group, highlighting its potential as a therapeutic agent for pain management .

Comparative Analysis with Similar Compounds

To understand the unique biological activities of this compound, it is essential to compare it with structurally similar compounds. The following table summarizes key differences:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Methoxy and methyl groups on phenyl | Anti-inflammatory, analgesic |

| 2-(4-Methylphenyl)propan-2-ol | Methyl group only | Weaker anti-inflammatory |

| 2-(4-Methoxyphenyl)propan-2-ol | Methoxy group only | Moderate anti-inflammatory |

Toxicological Assessment

While the therapeutic potential is promising, toxicological studies are crucial for evaluating safety profiles. Preliminary assessments indicate that this compound has a favorable safety profile with low cytotoxicity observed in human cell lines at therapeutic concentrations .

Propriétés

IUPAC Name |

1-(4-methoxy-2-methylphenyl)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-8-6-11(13-3)5-4-10(8)7-9(2)12/h4-6,9,12H,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYIIBDMQFFNHQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)CC(C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.